molecular formula C8H9Br B048128 3-Bromo-o-xylene CAS No. 576-23-8

3-Bromo-o-xylene

Cat. No.: B048128
CAS No.: 576-23-8
M. Wt: 185.06 g/mol
InChI Key: WLPXNBYWDDYJTN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-1,2-dimethylbenzene, also known as 3-Bromo-o-xylene, is a chemical compound with the molecular formula C8H9Br It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that these could be its primary targets.

Mode of Action

Given its irritant properties, it may interact with sensory neurons in the eyes, skin, and respiratory system, triggering an inflammatory response .

Pharmacokinetics

As a small, lipophilic molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic enzymes and renal clearance, respectively.

Result of Action

The primary result of the action of 3-Bromo-1,2-dimethylbenzene is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-o-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst such as palladium on carbon.

Major Products Formed:

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: o-Xylene.

Comparison with Similar Compounds

3-Bromo-o-xylene is one of several brominated xylene isomers. Other similar compounds include:

Comparison:

  • Structural Differences: The position of the bromine atom and the methyl groups on the benzene ring varies among these isomers, leading to differences in their chemical reactivity and physical properties.
  • Reactivity: The reactivity of these compounds in substitution, oxidation, and reduction reactions can differ based on the position of the bromine atom and the steric effects of the methyl groups.
  • Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary depending on their reactivity and the desired end products.

Properties

IUPAC Name

1-bromo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXNBYWDDYJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206231
Record name 3-Bromo-o-xylene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-23-8
Record name 1-Bromo-2,3-dimethylbenzene
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Record name 3-Bromo-o-xylene
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Record name 576-23-8
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Record name 3-Bromo-o-xylene
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Record name 3-bromo-o-xylene
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Record name 3-Bromo-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were employed to study 3-Bromo-o-xylene and what were the key findings?

A1: The researchers utilized Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound []. FTIR spectra were recorded in the 4000-400 cm-1 range, while FT-Raman spectra were obtained in the 3500-50 cm-1 region []. The experimentally obtained spectra were then compared to theoretically calculated spectra derived from density functional theory (DFT) calculations using B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets []. This comparison allowed for the assignment of vibrational modes and provided insights into the molecule's structure and bonding properties.

Q2: How was computational chemistry employed in this study and what information did it provide?

A2: Density functional theory (DFT) calculations played a crucial role in understanding the properties of this compound []. Researchers used DFT calculations at the B3LYP level with 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine the optimized geometry of the molecule, predict its vibrational frequencies, and calculate spectral intensities []. Additionally, the study explored the electronic properties of this compound by calculating its UV-Vis spectrum and HOMO-LUMO energy gap, providing insights into its electronic transitions and potential reactivity []. These computational approaches complemented the experimental findings and provided a deeper understanding of the molecule's behavior at the electronic level.

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